Glycyl-DL-serine Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-DL-serine Hydrate is a dipeptide composed of glycine and serine. It is a white crystalline solid that is commonly found in its hydrated form. The compound has the molecular formula C5H10N2O4·xH2O and a molecular weight of 162.15 g/mol . This compound is used in various biochemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Glycyl-DL-serine Hydrate is typically synthesized through the condensation reaction of glycine and serine. The reaction can be carried out using different methods, including the mixed-anhydride method and the carbodiimide method . In the mixed-anhydride method, glycine and serine are reacted in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Chemical Reactions Analysis
Glycyl-DL-serine Hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield amino alcohols .
Scientific Research Applications
Glycyl-DL-serine Hydrate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins . In biology, it serves as a model compound for studying peptide interactions and enzyme-substrate relationships. In medicine, this compound is investigated for its potential therapeutic effects, including its role in promoting wound healing and tissue regeneration . Additionally, it is used in the food industry as a flavor enhancer and in the cosmetic industry for its moisturizing properties .
Mechanism of Action
The mechanism of action of Glycyl-DL-serine Hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis and degradation. The compound can also modulate cellular signaling pathways by interacting with receptors and other proteins. For example, this compound can influence the activity of serine proteases, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Glycyl-DL-serine Hydrate is similar to other glycyl peptides, such as Glycyl-DL-threonine and Glycyl-DL-valine . it is unique in its specific combination of glycine and serine, which imparts distinct chemical and biological properties. Compared to Glycyl-DL-threonine, this compound has a simpler structure and is more readily synthesized. In contrast, Glycyl-DL-valine has a bulkier side chain, which affects its solubility and reactivity .
Properties
Molecular Formula |
C5H12N2O5 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C5H10N2O4.H2O/c6-1-4(9)7-3(2-8)5(10)11;/h3,8H,1-2,6H2,(H,7,9)(H,10,11);1H2 |
InChI Key |
ZONZNQBJUJLKMD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.